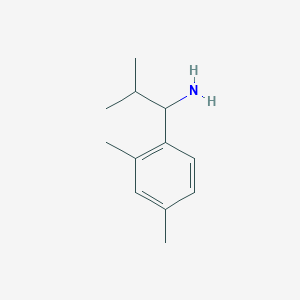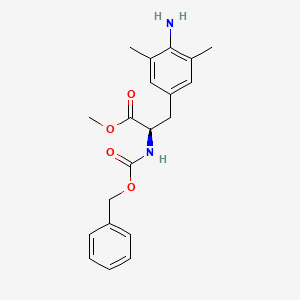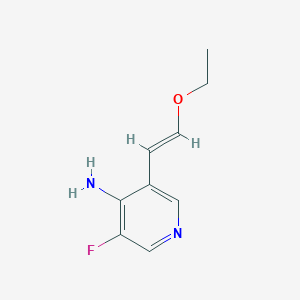![molecular formula C8H6N2O B13103468 Oxepino[2,3-D]pyrimidine CAS No. 36338-06-4](/img/structure/B13103468.png)
Oxepino[2,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepino[2,3-D]pyrimidine is a heterocyclic compound that features a fused ring system combining an oxepine and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxepino[2,3-D]pyrimidine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . Another approach involves the use of metal-organic frameworks as catalysts to facilitate the condensation reactions .
Industrial Production Methods
the use of scalable catalytic processes and solvent-free conditions are likely to be explored for efficient large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Oxepino[2,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form oxepino derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxepino derivatives, while substitution reactions can introduce various functional groups onto the fused ring system .
Wissenschaftliche Forschungsanwendungen
Oxepino[2,3-D]pyrimidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Oxepino[2,3-D]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are essential for cancer cell growth and survival . This inhibition leads to the induction of apoptosis and the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxepino[2,3-D]pyrimidine can be compared with other fused pyrimidine derivatives such as:
- Pyrazolo[3,4-D]pyrimidine
- Pyrido[2,3-D]pyrimidine
- Quinazoline
- Furo[2,3-D]pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its unique fused ring system that combines an oxepine and a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
36338-06-4 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
oxepino[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-4-11-8-7(3-1)5-9-6-10-8/h1-6H |
InChI-Schlüssel |
QEIHGQHPVPXWGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CN=C2OC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
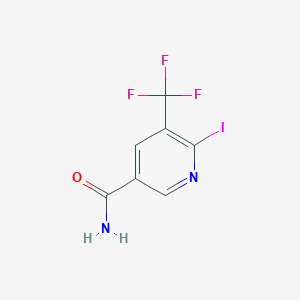
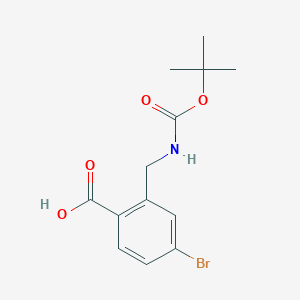
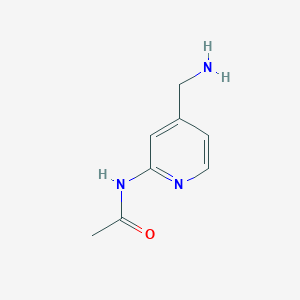
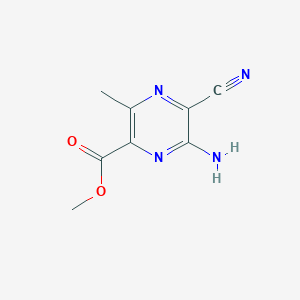
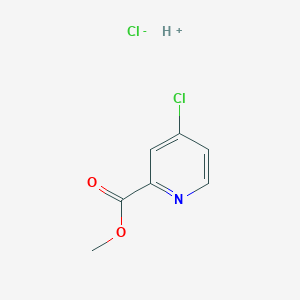
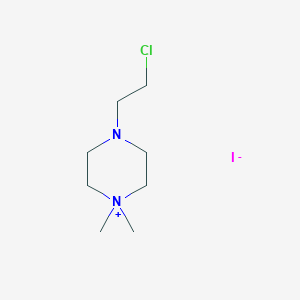
![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)


